

RC-12 safety and toxicity profile

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Compound of Interest

Compound Name: RC-12

Cat. No.: B1214610

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An In-depth Technical Guide on the Safety and Toxicity Profile of **RC-12**

For Researchers, Scientists, and Drug Development Professionals

Introduction

RC-12, also identified as WR-27653, is a 4-amino-substituted pyrocatechol derivative [1,2-dimethoxy-4-(bis-diethylaminoethyl)-amino-5-bromobenzene] that has been investigated for its potential as an antimalarial agent.[1] This technical guide provides a comprehensive overview of the available safety and toxicity data for **RC-12**, with a focus on preclinical findings. The information is intended to support further research and development efforts by providing a clear summary of existing knowledge, including quantitative toxicity data, detailed experimental methodologies where available, and an exploration of its metabolic profile.

Non-Clinical Toxicity Profile

The primary body of evidence for the toxicity of **RC-12** comes from subacute studies conducted in rhesus monkeys. These studies have provided key insights into the dose-dependent adverse effects of the compound.

Acute and Subacute Toxicity in Rhesus Monkeys

Studies in rhesus monkeys have established a dose-response relationship for the toxicity of **RC-12**.

Table 1: Summary of Subacute Toxicity of **RC-12** in Rhesus Monkeys[1]

| Dosage (mg/kg/day) | Duration | Observed Effects |
|--------------------|----------------|---|
| ≤ 50.0 | 15 to 225 days | No outward expressions of toxicity. |
| 50.0 and higher | Not specified | Hepatomegaly, vacuolation of hepatocytes, and elevations of serum glutamic oxalacetic and glutamic pyruvic transferase activities. The intensity of these reactions was related to the dose but not the duration of administration. |
| 100.0 | 15 days | Convulsions and depression. Lethal to 4 of 17 recipients. |
| 200.0 | 15 days | Convulsions and depression. Lethal to 7 of 7 recipients. |

Experimental Protocol: Subacute Toxicity in Rhesus Monkeys

The available literature describes the general protocol for the subacute toxicity studies in rhesus monkeys as follows:

- Animal Model: Rhesus monkeys (*Macaca mulatta*).[\[1\]](#)
- Dosing Regimen: Daily oral administration of **RC-12** at various dose levels.[\[1\]](#)
- Duration: Studies ranged from 15 to 225 days.[\[1\]](#)
- Observed Endpoints: Outward signs of toxicity (e.g., convulsions, depression), mortality, and indicators of hepatotoxicity including hepatomegaly, histological examination of hepatocytes (vacuolation), and measurement of serum glutamic oxalacetic and glutamic pyruvic transferase activities.[\[1\]](#)

A more detailed protocol, including the number of animals per dose group and specific methodologies for biochemical assays, was not fully available in the reviewed literature.

Metabolism and Pharmacokinetics

The metabolism of **RC-12** has been investigated in vitro using liver microsomes from different species, providing insights into its potential metabolic pathways and species-specific differences.

In Vitro Metabolism

A study utilizing human, rhesus monkey, and rat liver microsomes demonstrated that **RC-12** undergoes phase I metabolism.[\[2\]](#)

Table 2: In Vitro Metabolism of **RC-12** in Liver Microsomes[\[2\]](#)

| Microsome Source | Substrate Depletion | Major Metabolites Identified |
|------------------|---------------------|--|
| Human | <10% | O-desmethyl and N-desethyl metabolites (minor) |
| Rhesus Monkey | ~42% | Two primary and two secondary metabolites |
| Rat | ~90% | One primary and two secondary metabolites |

The study suggests that the rate of metabolism is significantly higher in rat and rhesus monkey liver microsomes compared to human liver microsomes. The identified metabolites include products of O-demethylation and N-de-ethylation.[\[2\]](#)

Experimental Protocol: In Vitro Microsomal Metabolism Assay

The general protocol for the in vitro metabolism study is as follows:

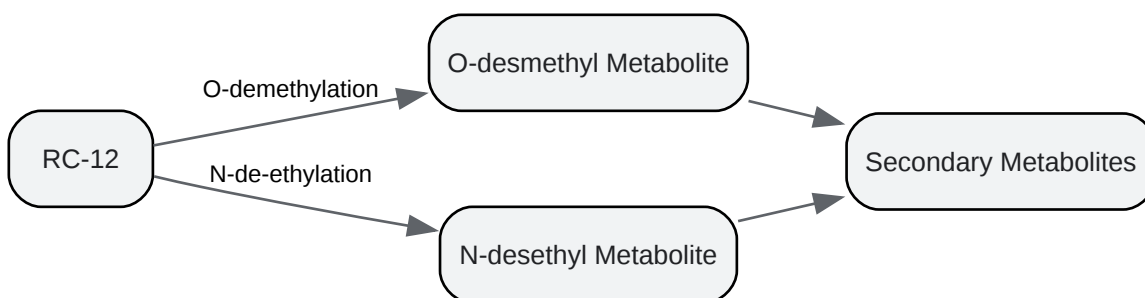
- System: Pooled liver microsomes from humans, rhesus monkeys, and rats.
- Incubation: **RC-12** (1 μ M) was incubated with liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.
- Reaction Initiation: The metabolic reaction was initiated by the addition of NADPH.

- Time Points: Aliquots were taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) to monitor the depletion of the parent compound.
- Analysis: The concentration of remaining **RC-12** and the formation of metabolites were quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
- Data Analysis: The half-life ($t_{1/2}$) of the compound was determined from the rate of its disappearance over time.

Further details on the specific LC-MS/MS parameters and quantification methods for each metabolite were not fully available in the reviewed literature.

Metabolic Pathway of **RC-12**

Based on the identified metabolites, a putative metabolic pathway for **RC-12** can be proposed. The primary routes of metabolism appear to be O-demethylation of the methoxy groups on the pyrocatechol ring and N-de-ethylation of the diethylaminoethyl side chain.



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